molecular formula C20H25NO5S B14169276 4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid CAS No. 777894-83-4

4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid

Cat. No.: B14169276
CAS No.: 777894-83-4
M. Wt: 391.5 g/mol
InChI Key: STYWVPJADHBCHK-UHFFFAOYSA-N
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Description

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid is an organic compound with a complex structure that includes a butoxy group, a sulfonyl group, and a benzenepropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting a suitable alcohol with a butyl halide under basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine using a sulfonyl chloride in the presence of a base.

    Coupling with benzenepropanoic acid: The final step involves coupling the sulfonylated aromatic amine with benzenepropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-beta-[[(4-chlorophenyl)sulfonyl]amino]benzenepropanoic acid
  • 4-Butoxy-beta-[[(4-nitrophenyl)sulfonyl]amino]benzenepropanoic acid
  • 4-Butoxy-beta-[[(4-methoxyphenyl)sulfonyl]amino]benzenepropanoic acid

Uniqueness

4-Butoxy-beta-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

777894-83-4

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-butoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C20H25NO5S/c1-3-4-13-26-17-9-7-16(8-10-17)19(14-20(22)23)21-27(24,25)18-11-5-15(2)6-12-18/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)

InChI Key

STYWVPJADHBCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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